molecular formula C14H13IN2 B14132873 N-Benzyl-4-iodobenzenecarboximidamide

N-Benzyl-4-iodobenzenecarboximidamide

Cat. No.: B14132873
M. Wt: 336.17 g/mol
InChI Key: XGLWOCBHMMRPNW-UHFFFAOYSA-N
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Description

N-Benzyl-4-iodobenzenecarboximidamide is a synthetic organic compound characterized by a benzene ring substituted with an iodine atom at the para position and a benzyl group attached to the carboximidamide moiety. Its molecular structure combines aromaticity (due to the benzene ring) with polarizable halogen (iodine) and a reactive amidine group, making it a candidate for applications in medicinal chemistry, catalysis, or materials science. The iodine substituent enhances electrophilicity and may facilitate cross-coupling reactions, while the benzyl group could influence solubility and steric effects.

Properties

Molecular Formula

C14H13IN2

Molecular Weight

336.17 g/mol

IUPAC Name

N'-benzyl-4-iodobenzenecarboximidamide

InChI

InChI=1S/C14H13IN2/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,16,17)

InChI Key

XGLWOCBHMMRPNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN=C(C2=CC=C(C=C2)I)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-4-iodobenzenecarboximidamide typically involves the reaction of 4-iodobenzonitrile with benzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-4-iodobenzenecarboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenecarboximidamides, while oxidation and reduction reactions may produce different oxidized or reduced derivatives .

Scientific Research Applications

Chemistry: N-Benzyl-4-iodobenzenecarboximidamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may be used in the development of new drugs and therapeutic agents .

Industry: The compound finds applications in the chemical industry as a precursor for the synthesis of specialty chemicals and materials. It is also used in the production of certain polymers and resins .

Mechanism of Action

The mechanism of action of N-Benzyl-4-iodobenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be inferred from structurally related compounds:

Structural Analogues

  • N'-Hydroxy-4-(hydroxymethyl)benzene-1-carboximidamide (): Substituents: Features a hydroxymethyl group at the para position and a hydroxylated amidine group. Reactivity: The hydroxyl groups may confer hydrogen-bonding capacity, contrasting with the iodine and benzyl groups in the target compound.
  • Benzathine Benzylpenicillin ():

    • Structure : A penicillin derivative complexed with dibenzylethylenediamine.
    • Key Differences : While it contains benzyl groups, its biological activity (antibiotic) and complex salt formulation differ fundamentally from the amidine-iodobenzene scaffold of the target compound.

Functional Comparison (Hypothetical)

Property N-Benzyl-4-iodobenzenecarboximidamide (Hypothetical) N'-Hydroxy-4-(hydroxymethyl)benzene-1-carboximidamide Benzathine Benzylpenicillin
Substituent Reactivity Iodine (electrophilic), benzyl (steric) Hydroxymethyl (polar), hydroxyl (H-bonding) Benzylpenicillin (β-lactam)
Solubility Likely low due to iodine and benzyl Higher due to polar groups Low (salt form enhances)
Biological Activity Unreported Unreported Antibiotic

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